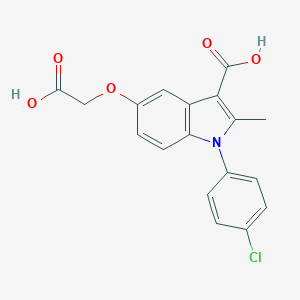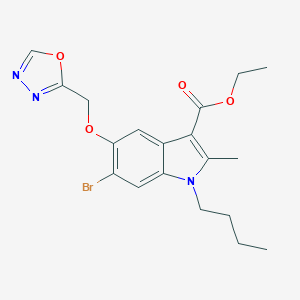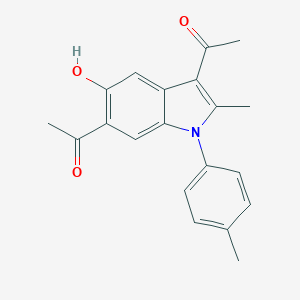
6-(4-Methylphenyl)-4-(methylsulfanyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(4-Methylphenyl)-4-(methylsulfanyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile, also known as MMPC, is a chemical compound that has gained significant attention in the scientific research community. This compound belongs to the pyridine family and has been studied extensively for its potential applications in various fields of science.
Mécanisme D'action
The mechanism of action of 6-(4-Methylphenyl)-4-(methylsulfanyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile is not fully understood. However, it has been found to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. 6-(4-Methylphenyl)-4-(methylsulfanyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile has also been found to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
6-(4-Methylphenyl)-4-(methylsulfanyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile has been found to have several biochemical and physiological effects. It has been found to reduce the production of inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). 6-(4-Methylphenyl)-4-(methylsulfanyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile has also been found to reduce the proliferation of cancer cells and induce cell death. Additionally, 6-(4-Methylphenyl)-4-(methylsulfanyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile has been found to improve cognitive function and reduce oxidative stress in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 6-(4-Methylphenyl)-4-(methylsulfanyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile in lab experiments is its high yield of synthesis. 6-(4-Methylphenyl)-4-(methylsulfanyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile is also relatively stable and can be stored for long periods without degradation. However, one of the limitations of using 6-(4-Methylphenyl)-4-(methylsulfanyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the research on 6-(4-Methylphenyl)-4-(methylsulfanyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile. One potential direction is to study its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another potential direction is to study its potential use in combination with other drugs for the treatment of cancer. Additionally, further research is needed to fully understand the mechanism of action of 6-(4-Methylphenyl)-4-(methylsulfanyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile and its potential side effects.
Conclusion:
In conclusion, 6-(4-Methylphenyl)-4-(methylsulfanyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile is a chemical compound that has gained significant attention in the scientific research community. It has been found to possess anti-inflammatory, anti-cancer, and anti-microbial properties. 6-(4-Methylphenyl)-4-(methylsulfanyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile has also been studied for its potential use in the treatment of neurological disorders. While there are limitations to its use in lab experiments, the high yield of synthesis and stability of 6-(4-Methylphenyl)-4-(methylsulfanyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile make it a promising compound for future research.
Méthodes De Synthèse
6-(4-Methylphenyl)-4-(methylsulfanyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile can be synthesized using a multicomponent reaction of 4-methylbenzaldehyde, malononitrile, and methyl mercaptan. The reaction is carried out in the presence of a catalyst and solvent under controlled conditions. The yield of 6-(4-Methylphenyl)-4-(methylsulfanyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile obtained from this reaction is high, making it a feasible method for its synthesis.
Applications De Recherche Scientifique
6-(4-Methylphenyl)-4-(methylsulfanyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile has been extensively studied for its potential applications in various fields of science. It has been found to possess anti-inflammatory, anti-cancer, and anti-microbial properties. 6-(4-Methylphenyl)-4-(methylsulfanyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurological disorders.
Propriétés
Nom du produit |
6-(4-Methylphenyl)-4-(methylsulfanyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile |
|---|---|
Formule moléculaire |
C14H12N2OS |
Poids moléculaire |
256.32 g/mol |
Nom IUPAC |
6-(4-methylphenyl)-4-methylsulfanyl-2-oxo-1H-pyridine-3-carbonitrile |
InChI |
InChI=1S/C14H12N2OS/c1-9-3-5-10(6-4-9)12-7-13(18-2)11(8-15)14(17)16-12/h3-7H,1-2H3,(H,16,17) |
Clé InChI |
WVTAPXFSHYPPIT-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=CC(=C(C(=O)N2)C#N)SC |
SMILES canonique |
CC1=CC=C(C=C1)C2=CC(=C(C(=O)N2)C#N)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[2-(4-Bromophenyl)-2-oxoethyl]pyrazin-1-ium](/img/structure/B271393.png)
![2-[2-(4-Fluorophenyl)-2-oxoethyl]isoquinolinium](/img/structure/B271394.png)
![3-Bromo-1-[2-(4-methoxyphenyl)-2-oxoethyl]quinolinium](/img/structure/B271397.png)

![1-[6-bromo-5-hydroxy-2-methyl-1-(4-methylphenyl)-4-(4-morpholinylmethyl)-1H-indol-3-yl]ethanone](/img/structure/B271399.png)
![1-{1-(4-chlorophenyl)-4-[(dimethylamino)methyl]-5-hydroxy-2-methyl-1H-indol-3-yl}ethanone](/img/structure/B271400.png)



![1-[5-(allyloxy)-2-methyl-1-phenyl-1H-indol-3-yl]ethanone](/img/structure/B271416.png)



